METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE

描述

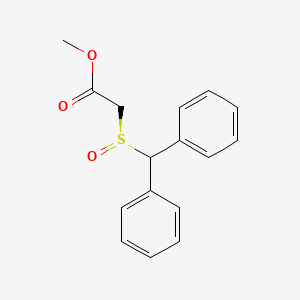

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This compound is characterized by its unique structure, which includes a sulfinyl group attached to a diphenylmethane moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid . This reaction can be optimized using microwave-assisted esterification, which has been shown to be more effective and efficient than conventional methods . The optimal conditions for this reaction include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using batch reactors. The reaction conditions are similar to those used in laboratory synthesis, but with adjustments to accommodate larger volumes and ensure consistent product quality .

化学反应分析

Types of Reactions

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Grignard reagents and organolithium compounds are commonly used for nucleophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various esters and acids.

科学研究应用

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of fragrances, flavors, and other fine chemicals

作用机制

The mechanism of action of METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing methanol and acetic acid, which can further participate in various biochemical pathways .

相似化合物的比较

METHYL (R)-(BENZHYDRYLSULFINYL)ACETATE can be compared with other esters such as methyl acetate and ethyl acetate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the sulfinyl group and the diphenylmethane moiety, which confer distinct chemical and physical properties . Similar compounds include:

- Methyl acetate

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

生物活性

Methyl (R)-(benzhydrylsulfinyl)acetate, also known as R-methyl 2-(benzhydrylsulfinyl)acetate, is a compound of significant interest in pharmacological research, particularly for its potential as a central nervous system stimulant and its implications in treating conditions like narcolepsy. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C₁₆H₁₆O₃S

- Molar Mass : 288.36 g/mol

- Density : 1.242 g/cm³

- Boiling Point : 483.79 °C

- Flash Point : 246.39 °C

- CAS Number : 713134-72-6

This compound primarily acts as a dopamine transporter (DAT) inhibitor. It exhibits unique binding characteristics compared to traditional DAT inhibitors, which may confer advantages in therapeutic applications. Research indicates that this compound binds to the DAT in an atypical manner, which has been associated with reduced side effects compared to conventional stimulants like cocaine .

Binding Affinity Studies

The compound has been evaluated for its binding affinities at various monoamine transporters, including:

| Compound | DAT Binding Affinity (nM) | SERT Binding Affinity (nM) | NET Binding Affinity (nM) |

|---|---|---|---|

| This compound | 2.53 | >1000 | >1000 |

| Modafinil | 6.72 | 0.27 | 0.14 |

These results suggest that this compound possesses a significantly higher selectivity for DAT over serotonin transporter (SERT) and norepinephrine transporter (NET), indicating its potential as a therapeutic agent with fewer side effects related to serotonin modulation .

In Vivo Studies

In animal models, particularly mice, this compound has shown promising results in enhancing locomotor activity, which is often used as an indicator of stimulant effects. The compound's efficacy was compared to modafinil and other known stimulants, revealing that it could potentially offer similar benefits with an improved safety profile .

Narcolepsy Treatment

Clinical investigations have highlighted the potential of this compound in treating narcolepsy and other sleep disorders. Its ability to enhance wakefulness without the severe side effects associated with traditional stimulants makes it a candidate for further clinical trials .

Antioxidant Properties

Recent studies have also indicated that this compound exhibits antioxidant properties, which may contribute to its overall therapeutic profile. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Summary of Findings

The biological activity of this compound showcases its potential as a selective DAT inhibitor with applications in treating sleep disorders and possibly neurodegenerative conditions due to its antioxidant properties. Further research is warranted to fully elucidate its mechanisms and therapeutic potentials.

Future Directions

Continued investigation into the pharmacokinetics and long-term effects of this compound will be essential for determining its viability as a treatment option. Future studies should focus on:

- Long-term safety profiles in clinical settings.

- Comparative efficacy against existing treatments for narcolepsy.

- Exploration of potential neuroprotective benefits in models of neurodegeneration.

As research progresses, this compound may emerge as a valuable addition to the pharmacological toolkit for managing sleep disorders and related conditions.

属性

IUPAC Name |

methyl 2-[(S)-benzhydrylsulfinyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMZFATUMFWKEA-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[S@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652660 | |

| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-25-1, 865811-65-0 | |

| Record name | Modafinil ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl [(S)-diphenylmethanesulfinyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODAFINIL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BAP7W5TXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。